2-azido-N-(4-methylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azido-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-2-4-8(5-3-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDGBERUXHSSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557306 | |
| Record name | 2-Azido-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116433-49-9 | |
| Record name | 2-Azido-N-(4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Derivatization
Established Synthetic Routes for 2-Azido-N-(4-methylphenyl)acetamide
The primary and most well-documented method for the synthesis of this compound involves a nucleophilic substitution reaction. This approach is favored for its straightforwardness and relatively high yields.
Nucleophilic Substitution Reactions
The synthesis is typically achieved through the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide (B81097). organic-chemistry.orgorganic-chemistry.orgfrontiersin.orgacs.org In this SN2 reaction, the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the α-carbon of the acetamide (B32628).
The reaction is represented by the following scheme:
This transformation is a classic example of converting an α-haloamide into an α-azidoamide, a common strategy in organic synthesis to introduce a nitrogen-rich functional group. nih.gov
Optimization of Reaction Parameters and Conditions
The efficiency of the synthesis of this compound is contingent on several key reaction parameters. While a specific set of conditions has been reported to be effective, understanding the role of each parameter is crucial for optimization.
Solvent Systems: The choice of solvent is critical in nucleophilic substitution reactions. For the reaction between 2-chloro-N-(p-tolyl)acetamide and sodium azide, a mixture of ethanol (B145695) and water (commonly in a 70:30 ratio) has been successfully employed. organic-chemistry.orgorganic-chemistry.orgfrontiersin.orgacs.org Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also known to be effective for similar azidation reactions as they can solvate the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic. masterorganicchemistry.com The use of polar protic solvents, like ethanol and water, can stabilize both the nucleophile and the leaving group, facilitating the reaction. csbsju.edulibretexts.org Polyethylene glycol (PEG) has also been explored as a green and efficient medium for nucleophilic substitution reactions with sodium azide. tandfonline.com
Temperature: The reaction is typically conducted at an elevated temperature, with 80°C being a reported effective temperature. organic-chemistry.orgorganic-chemistry.orgfrontiersin.orgacs.org Increasing the temperature generally increases the rate of reaction for SN2 processes. However, excessively high temperatures should be avoided to minimize potential side reactions or decomposition of the product.
Reaction Duration: A reaction time of 24 hours has been documented to lead to the completion of the reaction. organic-chemistry.orgorganic-chemistry.orgfrontiersin.orgacs.org The optimal duration is dependent on the specific solvent system and temperature used and should be determined by monitoring the reaction progress.
A summary of typical reaction conditions is presented in the table below.
| Parameter | Condition | Rationale |
| Reactants | 2-chloro-N-(p-tolyl)acetamide, Sodium Azide | Precursor and azide source |
| Solvent | Ethanol/Water (70:30) | Polar protic medium to dissolve reactants |
| Temperature | 80 °C | To increase reaction rate |
| Duration | 24 hours | To ensure reaction completion |
Reaction Progress Monitoring Techniques
To ensure the reaction proceeds to completion and to optimize the reaction time, monitoring the progress is essential. Thin-Layer Chromatography (TLC) is a simple and effective technique for this purpose. organic-chemistry.orgorganic-chemistry.orgfrontiersin.orgacs.org By spotting the reaction mixture on a TLC plate alongside the starting material (2-chloro-N-(p-tolyl)acetamide), the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, this compound, can be observed. This allows for a qualitative assessment of the reaction's progress.
Advanced Purification and Crystallization Techniques
Obtaining the product in high purity and in a crystalline form is often necessary, especially for subsequent reactions or for structural characterization.
Strategies for Obtaining High-Quality Crystalline Forms for Structural Analysis
Following the completion of the reaction, the crude this compound often precipitates out of the reaction mixture. The initial purification involves simple filtration and washing with cold water to remove any residual sodium azide and other water-soluble impurities. organic-chemistry.orgorganic-chemistry.orgfrontiersin.org
For obtaining high-quality crystals suitable for X-ray crystallographic analysis, a recrystallization step is employed. A documented method involves dissolving the crude product in hot ethanol. organic-chemistry.orgorganic-chemistry.orgfrontiersin.org The hot solution is then filtered to remove any insoluble impurities. The filtrate is subsequently left undisturbed to cool slowly over a period of several days (e.g., 7 days), which facilitates the formation of well-defined, colorless, plate-like crystals of this compound. organic-chemistry.orgorganic-chemistry.orgfrontiersin.org
Strategic Derivatization via the Azide Functional Group
The azide group in this compound is a versatile functional handle that can be transformed into a variety of other nitrogen-containing groups, making it a valuable precursor for the synthesis of diverse chemical entities. Organic azides are known to participate in a range of useful organic reactions. nih.gov
One of the most prominent applications of organic azides is in the synthesis of 1,2,3-triazoles . This can be achieved through cycloaddition reactions with alkynes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes can be employed, which obviates the need for a metal catalyst. nih.govwikipedia.org
Another important class of heterocycles that can be synthesized from azides are tetrazoles . The reaction of organic azides with nitriles, often catalyzed by a Lewis acid or under thermal conditions, can lead to the formation of 1,5-disubstituted tetrazoles. acs.orgnih.govorganic-chemistry.org
Furthermore, the azide group can be readily reduced to a primary amine. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with phosphines like triphenylphosphine (B44618) in the Staudinger reaction. masterorganicchemistry.comnih.gov This provides a two-step method for the amination of the α-position of the starting acetamide.
The azide can also be a precursor for the generation of a highly reactive nitrene intermediate upon thermal or photochemical decomposition, which can then undergo various insertion or rearrangement reactions. nih.gov
The following table summarizes some key derivatization strategies for the azide group.
| Reaction Type | Reagent(s) | Product Type |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole |
| [3+2] Cycloaddition | Nitrile | 1,5-Disubstituted Tetrazole |
| Reduction | H₂/Pd-C or PPh₃ | Primary Amine |
| Thermal/Photochemical Decomposition | Heat or UV light | Nitrene Intermediate |
Chemical Modifications at the Amide Nitrogen and Aromatic Ring
Beyond the azide, the N-(4-methylphenyl)acetamide backbone offers additional sites for chemical modification, enabling the synthesis of a diverse library of compounds.
The amide nitrogen in this compound bears a proton that can be removed by a suitable base, generating an amidate anion. This nucleophilic species can then react with various electrophiles.
N-Alkylation: Treatment with a strong base such as sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of an N-alkylated product. This strategy allows for the introduction of diverse alkyl substituents onto the amide nitrogen.
N-Acylation: Similarly, the amidate can be reacted with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) to yield an N-acylated product, effectively forming an imide structure. This modification can alter the electronic and steric properties of the molecule significantly.
| Transformation | Base | Electrophile Example | Product Type |
|---|---|---|---|
| N-Alkylation | Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | N-benzyl-2-azido-N-(4-methylphenyl)acetamide |
| N-Acylation | Sodium Hydride (NaH) | Acetyl Chloride (AcCl) | N-acetyl-2-azido-N-(4-methylphenyl)acetamide |
The p-tolyl ring is activated towards electrophilic aromatic substitution (EAS). It possesses two activating groups: the methyl group (-CH₃) and the amide group (-NHCOCH₂N₃), both of which are ortho, para-directors. Since the para position relative to each group is occupied, electrophilic attack is directed to the ortho positions.
The -NHCOR group is a moderately strong activating group, while the -CH₃ group is a weak activator. Therefore, the directing influence of the amide group is expected to dominate, favoring substitution at the positions ortho to it (C3 and C5). However, the methyl group also directs to these same positions, reinforcing this outcome.
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the ring, likely at the C3 position. researchgate.netjcbsc.org
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or under other appropriate conditions can introduce a halogen atom onto the aromatic ring, again favoring the positions ortho to the amide. rsc.org
Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be achieved under Friedel-Crafts conditions, though the presence of the amide group can sometimes interfere by coordinating to the Lewis acid catalyst.
| Reaction | Reagents | Electrophile | Predicted Major Product Position |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Position 3 (ortho to amide, ortho to methyl) |
| Bromination | Br₂, FeBr₃ | Br⁺ | Position 3 (ortho to amide, ortho to methyl) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Position 3 (ortho to amide, ortho to methyl) |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations on 2-Azido-N-(4-methylphenyl)acetamide
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. Calculations on this compound using DFT methods allow for a precise description of its geometry, orbital energies, and charge distribution.
The first step in a theoretical investigation involves determining the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For this compound, experimental data from X-ray crystallography reveals that the asymmetric unit in the crystal lattice contains three independent molecules. researchgate.net These molecules exhibit notable conformational differences, particularly in the orientation of the azido (B1232118) group relative to the acetamide (B32628) backbone. researchgate.netnih.gov
Theoretical geometry optimization, often performed using a basis set such as 6-311++G(d,p), can model these conformations. The calculations aim to reproduce the experimental bond lengths, bond angles, and dihedral angles. A critical aspect of this molecule's structure is the rotational freedom around the N-N-C-C bond, leading to different conformers. The experimentally determined torsion angles for the three independent molecules in the crystal structure highlight this flexibility. nih.gov
| Molecule Instance | Torsion Angle (°C) |
|---|---|
| Molecule 1 | -173.9 (2) |
| Molecule 2 | -102.7 (2) |
| Molecule 3 | -173.6 (2) |
These differences underscore the importance of considering multiple conformations in theoretical studies to accurately represent the molecule's structural landscape.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. malayajournal.org
For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals.
HOMO: The HOMO is typically distributed over the electron-rich regions of the molecule. In this case, it would be expected to be localized on the p-tolyl (4-methylphenyl) ring and the amide moiety, which can readily donate electron density.
LUMO: The LUMO is generally found on electron-deficient parts of the molecule. For this compound, the LUMO is likely centered around the azide (B81097) group (-N₃) and the carbonyl group (C=O), which are capable of accepting electrons.
Energy Gap: The calculated energy gap provides a quantitative measure of the molecule's reactivity, indicating the energy barrier for electronic transitions. malayajournal.org
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orgresearchgate.net The MEP surface is colored based on the electrostatic potential value:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.
Green/Yellow: Denotes areas of intermediate or near-zero potential.
In this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the terminal nitrogen atoms of the azide group, identifying them as primary sites for electrophilic interaction. A region of positive potential (blue) would be expected around the amide hydrogen (N-H), highlighting its acidic character and ability to act as a hydrogen bond donor.
Prediction and Interpretation of Quantum Chemical Descriptors
From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to provide a more quantitative understanding of chemical reactivity.
These descriptors, rooted in conceptual DFT, help rationalize the behavior of molecules in chemical reactions. rasayanjournal.co.in
Chemical Hardness (η): This property measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as: η ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability and reactivity. Soft molecules are generally more reactive than hard molecules. rasayanjournal.co.in
Electrophilicity Index (ω): This index measures the energy stabilization a system experiences when it acquires an additional electronic charge from the environment. rasayanjournal.co.in A high electrophilicity index indicates a good electrophile. It is defined using the electronic chemical potential (μ) and hardness (η).
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. Higher value means higher stability. |
| Chemical Softness (S) | 1 / η | Measures the extent of chemical reactivity. Higher value means higher reactivity. |
| Electrophilicity Index (ω) | μ² / 2η (where μ ≈ (EHOMO + ELUMO) / 2) | Quantifies the ability of a species to accept electrons; a measure of its electrophilic character. |
Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data
A powerful application of computational chemistry is the simulation of spectroscopic data. Comparing these simulations with experimental results serves as a crucial validation of the computed molecular structure and electronic properties.
Experimental spectroscopic data for this compound has been reported. nih.gov DFT calculations can predict these spectra, and the level of agreement provides confidence in the theoretical model.
IR Frequencies: Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in an infrared (IR) spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve accuracy. The strong experimental absorption bands for the azide stretch (2109 cm⁻¹) and the amide carbonyl stretch (1660 cm⁻¹) are key benchmarks for the calculations. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within a DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are compared against a standard (like Tetramethylsilane, TMS) and can then be directly correlated with experimental data. A close match between the predicted and observed chemical shifts for the various protons and carbons in the molecule confirms that the optimized geometry is a good representation of the molecule's structure in solution. nih.gov
| Spectroscopy | Group | Experimental Value |
|---|---|---|
| FT-IR (cm⁻¹) | N-H (amide) | 3254 |
| Azide (N₃) | 2109 | |
| C=O (amide) | 1660 | |
| ¹H NMR (δ, ppm) | NH (amide) | 10.05 (s, 1H) |
| Aromatic H | 6.93–7.1 (m, 4H) | |
| CH₃ | 4.21 (s, 3H) | |
| CH₂ | 4.02 (s, 2H) | |
| ¹³C NMR (δ, ppm) | C=O | 165.71 |
| CH₂ | 51.18 |
Computational Prediction of Collision Cross-Section (CCS) Values for Ion Mobility Studies
Computational chemistry offers powerful tools for predicting the physicochemical properties of molecules, including their collision cross-section (CCS) values. These values are of significant importance in ion mobility spectrometry (IMS), a technique that separates ions based on their size, shape, and charge. The CCS is a measure of the effective area of an ion that it presents to a buffer gas during its transit through an ion mobility spectrometer. Theoretical prediction of CCS values can aid in the identification of unknown compounds by comparing experimental IMS data with a library of calculated values.
As of the latest literature review, specific computational studies detailing the predicted Collision Cross-Section (CCS) values for this compound are not available. Research databases and scientific publications have not yet reported on the ion mobility spectrometry analysis or theoretical CCS calculations for this particular compound.
However, the methodologies for predicting such values are well-established within the field of computational chemistry. These predictions are typically performed using various computational models that simulate the interaction between the ion of interest and the buffer gas molecules (commonly helium or nitrogen). The primary methods involve calculations based on the ion's three-dimensional structure.
The general workflow for predicting the CCS of a compound like this compound would involve the following steps:
Generation of 3D Conformers: The first step is to generate a set of low-energy three-dimensional conformations of the protonated or adducted molecule (e.g., [M+H]⁺, [M+Na]⁺) as it would exist in the gas phase of the mass spectrometer. This is crucial as the spatial arrangement of atoms directly influences the collision cross-section.
Quantum Mechanical Calculations: The geometry of these conformers is then typically optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain accurate representations of their structures and charge distributions.
CCS Calculation: Finally, the CCS values for the optimized conformers are calculated using specialized software. Several theoretical models can be employed, including the trajectory method (TM), which simulates the trajectories of a large number of collisions between the ion and buffer gas atoms, and the projection approximation (PA), which calculates the average projected area of the ion.
Given the lack of specific published data for this compound, a hypothetical data table for its protonated form ([M+H]⁺) in helium and nitrogen drift gas is presented below to illustrate how such data would be reported. The values are illustrative and not based on actual experimental or computational results.
Table 1: Hypothetical Computationally Predicted CCS Values for [this compound+H]⁺
| Ion Adduct | Drift Gas | Theoretical Method | Predicted CCS (Ų) |
| [M+H]⁺ | Helium (He) | Trajectory Method | Value not available |
| [M+H]⁺ | Nitrogen (N₂) | Trajectory Method | Value not available |
| [M+H]⁺ | Helium (He) | Projection Approximation | Value not available |
| [M+H]⁺ | Nitrogen (N₂) | Projection Approximation | Value not available |
Note: The values in this table are placeholders and are intended to demonstrate the format of such data. No experimentally or computationally derived CCS values for this compound have been reported in the scientific literature to date.
Further research in the area of computational mass spectrometry and ion mobility is required to determine the specific CCS values for this compound and to validate these theoretical predictions against experimental measurements. Such studies would contribute to the growing body of data that facilitates the rapid and accurate identification of small molecules in complex mixtures.
Reactivity Profiles and Mechanistic Pathways
Mechanistic Studies of Azide-Involved Transformations
The azide (B81097) moiety is a versatile functional group known for its participation in a variety of transformations, most notably cycloaddition reactions.
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of azide chemistry. wikipedia.orgrsc.org This reaction involves the coupling of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocyclic ring. wikipedia.org In the case of 2-azido-N-(4-methylphenyl)acetamide, the azide group serves as the 1,3-dipole.
The thermal, uncatalyzed Huisgen cycloaddition of an azide with an alkyne typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers of the resulting 1,2,3-triazole. wikipedia.orgorganic-chemistry.org This lack of regioselectivity arises from the similar energy levels of the two possible HOMO-LUMO interactions between the azide and the alkyne. organic-chemistry.org The reaction is highly exothermic, but a significant activation barrier slows the reaction rate. organic-chemistry.org
Computational studies, such as those employing DFT (Density Functional Theory) calculations, have been instrumental in elucidating the mechanistic details of these cycloadditions. researchgate.netpatonlab.com These studies have confirmed that the cycloaddition step is typically the rate-limiting step and proceeds through an asynchronous transition state. researchgate.net
The discovery of transition metal catalysts has revolutionized the [3+2] cycloaddition, transforming it into a highly efficient and regioselective process, often referred to as "click chemistry". wikipedia.orgorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The copper(I)-catalyzed reaction is the most prominent example of a catalyzed azide-alkyne cycloaddition. organic-chemistry.orgnih.gov Unlike the thermal reaction, the CuAAC proceeds under mild conditions, often at room temperature and in aqueous solutions, and exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov The rate acceleration compared to the uncatalyzed reaction is immense, on the order of 10⁷ to 10⁸. organic-chemistry.org
The mechanism of the CuAAC is distinct from the concerted thermal cycloaddition. nih.gov It involves the formation of a copper acetylide intermediate. The reaction is believed to involve two copper atoms. researchgate.netsigmaaldrich.comrsc.org The catalytic cycle is initiated by the reaction of a Cu(I) species with the terminal alkyne. The resulting copper acetylide then reacts with the azide. The process is often facilitated by ligands that stabilize the Cu(I) oxidation state and accelerate the reaction. jenabioscience.comnih.govjenabioscience.comnih.gov Common catalyst systems include a Cu(II) salt like CuSO₄ in the presence of a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. jenabioscience.comjenabioscience.com
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):
Ruthenium catalysts offer a complementary regioselectivity to copper, producing 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.gov This reaction, known as the RuAAC, is also highly efficient and tolerates a wide range of functional groups. organic-chemistry.orgchalmers.se Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be employed with internal alkynes to produce fully substituted triazoles. organic-chemistry.orgnih.gov
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govscispace.com This is followed by reductive elimination, which releases the triazole product and regenerates the catalyst. organic-chemistry.orgnih.gov DFT calculations support this pathway and indicate that the reductive elimination step is rate-determining. organic-chemistry.orgnih.gov Commonly used ruthenium catalysts include complexes like [CpRuCl(PPh₃)₂] and [CpRuCl(COD)]. organic-chemistry.orgnih.govscispace.com
| Catalyst System | Product Regioisomer | Alkyne Substrate | Proposed Intermediate |
| None (Thermal) | Mixture of 1,4- and 1,5- | Terminal & Internal | Concerted Transition State |
| Copper(I) | 1,4-disubstituted | Terminal | Copper Acetylide |
| Ruthenium(II) | 1,5-disubstituted | Terminal & Internal | Ruthenacycle |
Functional Group Interconversions of the Azido (B1232118) Moiety beyond Cycloadditions
Besides cycloadditions, the azido group in this compound can undergo various other transformations, primarily reductions to form the corresponding amine.
One of the most well-known and mild methods for reducing azides is the Staudinger reaction . organic-chemistry.orgwikipedia.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). organic-chemistry.orgwikipedia.org The initial step is the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.orgwikipedia.orgyoutube.com The Staudinger reaction is valued for its mild conditions and high chemoselectivity. organic-chemistry.org There are also "traceless" versions of the Staudinger ligation where the phosphine reagent is not incorporated into the final product. wikipedia.org
Other methods for the reduction of aryl azides to amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of reducing agents such as tin(II) chloride, or sodium borohydride (B1222165) in the presence of a catalyst. organic-chemistry.orgcmu.edu For instance, copper nanoparticles in water with ammonium (B1175870) formate (B1220265) can effectively reduce aryl azides. organic-chemistry.org
Reactivity of the Amide Linkage
The amide bond is a robust functional group, central to the structure of peptides and proteins, and is generally resistant to hydrolysis. nih.gov
The stability of the amide bond in this compound is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov However, under certain conditions, this bond can be cleaved.
Hydrolysis of amides typically requires harsh conditions, such as strong acids or bases at elevated temperatures. nih.gov For example, peptide bonds are commonly hydrolyzed by heating with 6 N HCl. nih.gov The hydrolytic stability can be influenced by substituents. For instance, in N-acylated amino acid amides, electron-rich acyl groups can accelerate hydrolysis under acidic conditions. nih.gov While the amide bond is generally stable, its reactivity can be exploited in specific synthetic strategies. The 1,2,3-triazole ring, formed from the azide functionality, is known to be a bioisostere of the amide bond, exhibiting enhanced stability towards enzymatic cleavage. nih.gov
Aromatic Ring Reactivity Towards Various Reagents
The aromatic ring in this compound, specifically the 4-methylphenyl (p-tolyl) group, can participate in electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the activating methyl group and the deactivating, ortho-, para-directing acetamido group.
The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. The acetamido group (-NHCOCH₂N₃) is also ortho-, para-directing, but it is a deactivating group due to the electron-withdrawing nature of the carbonyl. The interplay of these two substituents will determine the precise location of substitution on the aromatic ring. Given that the para position to the methyl group is occupied by the acetamido group, electrophilic attack is most likely to occur at the positions ortho to the activating methyl group (and meta to the deactivating acetamido group).
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Organic Scaffolds
N-arylacetamides are recognized as important intermediates in the synthesis of compounds for medicinal, agrochemical, and pharmaceutical applications. nih.govresearchgate.net The presence of an azide (B81097) group in 2-azido-N-(4-methylphenyl)acetamide further enhances its synthetic value, positioning it as a key building block for complex molecular architectures.
The azide functional group is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govresearchgate.net Research has highlighted the increasing attention on organic azides as versatile intermediates for preparing important heterocyclic systems. nih.gov
Specifically, this compound and related azides serve as precursors for heterocycles such as:
Tetrazoles nih.gov
Triazolines nih.gov
Triazoles nih.govresearchgate.net
The conversion of the azide moiety into these heterocyclic rings typically involves cycloaddition reactions, providing a reliable route to complex structures that are prevalent in medicinal chemistry and drug discovery. The synthesis of this compound itself is a straightforward process, involving the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide in an ethanol (B145695)/water mixture. nih.goviucr.orgiucr.org
Table 1: Heterocyclic Systems Derived from Azide Precursors
| Heterocycle | General Reaction Type | Reference |
|---|---|---|
| Triazoles | 1,3-Dipolar Cycloaddition (e.g., CuAAC) | nih.govscholaris.ca |
| Tetrazoles | Cycloaddition with nitriles or isocyanides | nih.gov |
While specific examples detailing the use of this compound in multi-component reactions (MCRs) are not extensively documented in the provided sources, the inherent reactivity of the azide group makes it a suitable candidate for such transformations. Azides are known participants in reactions like the Ugi-azide reaction, which combines an isocyanide, a carbonyl compound, an amine, and an azide (in the form of hydrazoic acid, often generated in situ) to form α-tetrazolyl-substituted α-amino amides. The N-arylacetamide framework of the title compound could be integrated into novel MCRs to rapidly generate molecular complexity and construct diverse compound libraries.
Contributions to Advanced Materials Development
The functional groups within this compound lend themselves to applications in materials science, particularly for creating functional polymers and modifying surfaces.
The azide group is a valuable tool for polymer modification. It can be used to introduce specific functionalities onto polymer backbones or to graft polymer chains from surfaces. One of the most common methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". scholaris.ca
Although direct polymerization of this compound is not reported, it could be envisioned as a monomer or a functionalizing agent in several ways:
Post-polymerization modification: A polymer bearing alkyne groups could be functionalized with this compound via CuAAC to introduce the N-(4-methylphenyl)acetamide moiety.
Initiator for polymerization: The azide group can be converted into an initiator for certain types of polymerization reactions.
The incorporation of such aromatic amide structures into polymers can influence their mechanical properties, thermal stability, and interaction with other materials.
The azide group is widely employed for the functionalization and modification of material surfaces. scholaris.ca This is again primarily achieved through azide-alkyne cycloaddition reactions, which allow for the covalent attachment of molecules to surfaces that have been pre-functionalized with either azide or alkyne groups.
Potential Strategy:
A substrate (e.g., silica (B1680970), gold, or a polymer film) is functionalized with alkyne groups.
The alkyne-functionalized surface is then treated with a solution of this compound in the presence of a copper(I) catalyst.
The "click" reaction covalently links the molecule to the surface, resulting in a surface decorated with N-(4-methylphenyl)acetamide groups.
This surface modification can alter properties such as hydrophobicity, biocompatibility, and chemical reactivity, tailoring the material for specific applications.
Applications in Bioorthogonal Chemical Labeling and Conjugation Methodologies (focused on chemical methodology development)
The azide group is a quintessential bioorthogonal handle, meaning it is inert to most biological functionalities but can be selectively reacted with a specific partner group under mild, aqueous conditions. scholaris.ca This property is the foundation of its use in chemical biology for labeling and conjugating biomolecules.
The two primary bioorthogonal reactions involving azides are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. scholaris.ca
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that uses a strained cyclooctyne, avoiding the cellular toxicity associated with copper catalysts.
Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond.
The compound this compound can serve as a model reagent in the development of new bioorthogonal methodologies. Researchers could use it to optimize reaction conditions, explore new catalysts, or develop novel azide-reactive probes, leveraging its straightforward synthesis and well-defined structure. nih.goviucr.org Its utility lies in providing a stable, easily characterizable fragment for conjugation studies.
Table 2: Key Bioorthogonal Reactions Involving Azides
| Reaction | Key Reactants | Product Linkage | Key Features | Reference |
|---|---|---|---|---|
| CuAAC | Azide, Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole | High efficiency, fast kinetics | scholaris.ca |
Chemical Biology Tool Development Based on Click Chemistry Principles
The field of chemical biology relies on the ability to selectively modify biomolecules to study their function in complex biological systems. "Click chemistry," a concept introduced by K. B. Sharpless, provides a powerful set of reactions that are high-yielding, wide in scope, and biocompatible. nih.gov The azide functional group is a cornerstone of click chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com
The azide moiety within this compound makes it a potential precursor for the development of chemical biology tools. nih.gov This compound can, in principle, be incorporated into larger molecular structures designed to interact with biological targets. The terminal azide then serves as a "handle" for attaching reporter molecules, such as fluorophores or biotin (B1667282) tags, via a click reaction. This enables the visualization or isolation of the targeted biomolecules. mdpi.comnih.gov
While the azide group is a well-established functional handle in bioorthogonal chemistry, specific research detailing the direct application of this compound in the development of chemical biology tools is not extensively documented in current scientific literature. nih.govnih.gov However, the fundamental principles of click chemistry provide a clear framework for its potential use. For instance, it could be envisioned as a building block for creating libraries of small molecule probes, where the p-tolyl group could be varied to modulate the properties of the probe.
The general scheme for a CuAAC reaction, where a compound like this compound could participate, is outlined below:
| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst | Product (Triazole) |
| R¹-N₃ | R²-C≡CH | Cu(I) | 1,4-disubstituted 1,2,3-triazole |
| This compound | A terminal alkyne-containing reporter group | Copper(I) source | A triazole-linked conjugate |
This table illustrates a generalized CuAAC reaction. Specific experimental data for the use of this compound in such a reaction for tool development is not available in the reviewed literature.
Integration into Tetrazine-Based Inverse-Electron-Demand Diels-Alder Systems
The inverse-electron-demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation technique known for its exceptionally fast reaction rates. nih.govwikipedia.org This reaction typically involves an electron-poor diene, such as a tetrazine, and an electron-rich dienophile. wikipedia.orgsigmaaldrich.com The resulting cycloaddition is rapid, selective, and proceeds without the need for a catalyst, making it highly suitable for applications in living systems. nih.govsemanticscholar.org
The integration of a molecule into a tetrazine-based IEDDA system requires the presence of a suitable dienophile. While the azide group of this compound is not a direct participant in the IEDDA reaction, the compound could theoretically be modified to incorporate a dienophilic moiety. For example, the aromatic ring or the acetyl group could be functionalized with a strained alkene or alkyne, which are common dienophiles in IEDDA reactions. wikipedia.org
However, there is currently a lack of published research demonstrating the modification of this compound for the purpose of creating a dienophile for tetrazine ligation. The primary role of azides in bioorthogonal chemistry is in click reactions, and the scientific literature has not yet described a dual-functional role for this specific compound in both click chemistry and IEDDA. nih.govmdpi.comnih.gov
The general principle of a tetrazine-based IEDDA reaction is depicted in the following table:
| Diene | Dienophile | Reaction Type | Key Features |
| 1,2,4,5-Tetrazine derivative | Strained alkene (e.g., trans-cyclooctene) or alkyne | Inverse-electron-demand Diels-Alder | Extremely fast kinetics, catalyst-free, bioorthogonal |
| Electron-poor | Electron-rich | [4+2] Cycloaddition | Forms a stable dihydropyridazine (B8628806) product with loss of N₂ |
This table provides a general overview of the tetrazine-based IEDDA reaction. There is no specific data available in the reviewed literature on the integration of this compound into such systems.
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Routes for 2-azido-N-(4-methylphenyl)acetamide
The current synthesis of this compound involves the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide (B81097) in a mixture of ethanol (B145695) and water. While effective, there is considerable scope for the development of more sustainable and efficient synthetic methodologies.
Future research should focus on the principles of green chemistry to minimize environmental impact and enhance safety. acs.org Exploring alternative, less hazardous azide sources and greener solvent systems is a crucial first step. The use of biodegradable solvents like Cyrene™ has shown promise in similar reactions, such as the synthesis of 1,2,3-triazoles, and could be adapted for the synthesis of the title compound, potentially simplifying product isolation through precipitation in water. nsf.gov
Flow chemistry presents a significant opportunity to improve the synthesis of this compound. rsc.orgepa.govcytodiagnostics.com Continuous flow processes offer enhanced safety when handling potentially energetic compounds like organic azides by minimizing the reaction volume at any given time. epa.govacs.org Furthermore, flow reactors can lead to higher yields, better reproducibility, and easier scale-up. cytodiagnostics.com The use of monolithic azide reagents or azide exchange resins in a flow setup could streamline the synthesis and purification process. epa.gov
Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.netmdpi.com The discovery of enzymes capable of catalyzing the formation of the azido (B1232118) group, such as certain N-nitrosylases, opens up the possibility of developing a biocatalytic route to this compound. researchgate.netmdpi.com This approach would operate under mild conditions and could offer exquisite control over the reaction.
One-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. sigmaaldrich.comacs.org A one-pot procedure starting from readily available precursors could be developed to synthesize this compound and its derivatives. sigmaaldrich.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety | Use of biodegradable solvents, safer azide sources. |
| Flow Chemistry | Enhanced safety, improved yield and scalability | Development of continuous flow processes, use of solid-supported reagents. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign | Identification and engineering of suitable enzymes. |
| One-pot Synthesis | Increased efficiency, reduced waste | Design of cascade reactions from simple precursors. |
Exploration of Unconventional Reactivity Pathways and Transformations
The azide and amide functionalities in this compound offer a rich playground for exploring a wide range of chemical transformations. While conventional reactions of azides, such as the Staudinger reaction and Huisgen cycloaddition, are well-established, future research should delve into more unconventional reactivity pathways. wikipedia.org
Photocatalysis and electrochemistry represent powerful tools for accessing novel reactivity. acs.orgfrontiersin.org Visible-light photocatalysis could be employed to generate nitrene intermediates from the azide group under mild conditions, enabling C-H amination and aziridination reactions. rsc.orgscilit.comacs.org Electrochemical methods offer a green and efficient way to initiate radical reactions, potentially leading to novel C-N bond formations and diazidation of the aromatic ring. acs.orgfrontiersin.org
The exploration of cycloaddition reactions beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another promising avenue. beilstein-journals.orgnih.govyoutube.com The reaction of the azido group with different dipolarophiles under various catalytic or thermal conditions could lead to a diverse array of heterocyclic compounds. beilstein-journals.org Intramolecular cyclization reactions, potentially triggered by a catalytic amount of an external reagent, could lead to the formation of complex, fused heterocyclic systems. nih.govacs.org
The development of tandem reactions that sequentially engage both the azide and the amide functionalities would be a highly efficient strategy for building molecular complexity. For instance, an initial transformation of the azide group could be followed by a cyclization involving the amide nitrogen or the aromatic ring.
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound, the application of advanced in situ spectroscopic techniques is essential. While traditional methods like thin-layer chromatography (TLC) provide basic monitoring, they offer limited real-time information. rsc.org
In situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are powerful process analytical technologies (PAT) for real-time reaction monitoring. nih.govirdg.orgoxinst.comspectroscopyonline.com These techniques can track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands, such as the strong and distinct azide stretch. irdg.org This allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of transient intermediates. UV-Resonance Raman spectroscopy could be particularly useful for enhancing the signal of specific reaction components at low concentrations. oxinst.com
In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture over time. This technique is invaluable for identifying intermediates and byproducts, thereby elucidating complex reaction pathways.
| Spectroscopic Technique | Information Gained | Potential Impact |
| In situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates. | Optimization of reaction conditions, improved process control and safety. |
| In situ NMR | Detailed structural information of all species in solution. | Elucidation of complex reaction mechanisms and identification of byproducts. |
Computational Design and Rational Synthesis of Next-Generation Analogs with Tailored Chemical Reactivity
Computational chemistry provides a powerful toolkit for the rational design of novel analogs of this compound with tailored properties. By employing theoretical calculations, researchers can predict the reactivity and properties of new molecules before embarking on their synthesis, thus saving significant time and resources.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the target molecule and its potential derivatives. nih.govsoton.ac.uk These calculations can help in understanding the mechanisms of known reactions and predicting the feasibility of new, unexplored transformations. nih.gov For example, DFT can be used to model the transition states of cycloaddition reactions or the energy barriers for nitrene formation. diva-portal.org
Molecular dynamics (MD) simulations can provide insights into the conformational preferences and dynamic behavior of this compound and its analogs. nih.govmdpi.com This is particularly relevant for understanding how these molecules might interact with biological targets or self-assemble into larger structures. Parameterization of the azido group for force fields like the Generalized Amber Force Field (GAFF) is crucial for accurate simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of analogs with their chemical reactivity or biological activity. While QSAR studies have been performed on other acetamide (B32628) analogs, applying this methodology to a library of 2-azido-N-(p-tolyl)acetamide derivatives could guide the design of compounds with optimized properties for specific applications.
Integration of the this compound Scaffold into Complex Chemical Architectures and Nanomaterials
The presence of the versatile azide group makes this compound an excellent candidate for integration into a wide range of complex chemical architectures and nanomaterials. This opens up possibilities for creating novel materials with tailored functionalities.
The azide group is a key player in "click chemistry," most notably the CuAAC reaction, which allows for the efficient and specific covalent linking of molecules. nanosoftpolymers.com This reaction can be used to attach the this compound scaffold to polymers, creating functionalized materials with potential applications in drug delivery or as advanced coatings. sigmaaldrich.comnanosoftpolymers.com
Dendrimers , which are highly branched, well-defined macromolecules, can be synthesized or functionalized using azide-containing building blocks. rsc.orgresearchgate.netuno.edunih.govmdpi.com Incorporating the this compound unit into a dendritic structure could lead to new materials with unique properties for catalysis, sensing, or biomedical applications. researchgate.netmdpi.com
The surface of nanomaterials , such as gold nanoparticles or silica (B1680970) nanoparticles, can be readily functionalized with this compound. epa.govcytodiagnostics.commdpi.comresearchgate.netnih.govacs.org This would be achieved by first introducing an alkyne-functionalized linker to the nanoparticle surface and then "clicking" the azide-containing molecule onto it. epa.govcytodiagnostics.com Such functionalized nanoparticles could find use in targeted drug delivery, bioimaging, and diagnostics. researchgate.net The azide group itself can also be directly introduced onto surfaces like aluminum or mica for subsequent reactions. belnauka.by
| Application Area | Method of Integration | Potential Functionality |
| Polymers | Click chemistry (CuAAC) | Modified polymer properties, drug-eluting polymers. nanosoftpolymers.comacs.org |
| Dendrimers | Convergent or divergent synthesis | Novel catalysts, drug delivery vehicles. rsc.orgresearchgate.netuno.edunih.govmdpi.com |
| Nanomaterials | Surface functionalization via click chemistry | Targeted drug delivery, bioimaging agents. epa.govcytodiagnostics.commdpi.comresearchgate.netnih.govacs.org |
Q & A
Q. What stability studies are necessary for long-term storage of azide-containing acetamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
